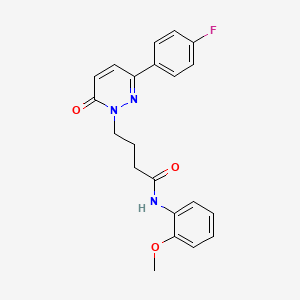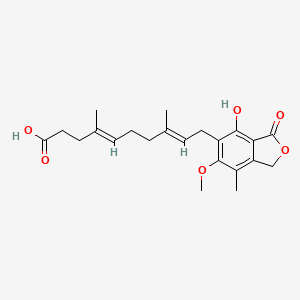
Mycophenolic acid IV
Vue d'ensemble
Description
Mycophenolic acid (MPA) is a potent immunosuppressant agent that inhibits de novo purine biosynthesis . It was derived from Penicillium stoloniferum, and has also shown antibacterial, antifungal, and antiviral properties . MPA is used in immunosuppressive regimens as part of a triple therapy that includes a calcineurin inhibitor (ciclosporin or tacrolimus) and prednisolone .
Synthesis Analysis
The synthesis and characterization of mycophenolic acid salt are presented in a study . Mycophenolic acid is a BCS class 2 drug used as a potential immune-suppressing agent. It has potential uses but has solubility issues; converting to salt form can increase solubility and help in formulation development . The DSC curves of the parent drug and its isobutanolammonium salt vary, indicating that the drug and the salt former had undergone a chemical interaction .
Chemical Reactions Analysis
Mycophenolic acid isobutanolammonium salt: synthesis, structural characterization, and solubility investigations . The DSC curves of the parent drug and its isobutanolammonium salt vary, indicating that the drug and the salt former had undergone a chemical interaction .
Physical And Chemical Properties Analysis
Mycophenolic acid is a white to off-white crystalline powder . Its partition coefficient (n-octanol/water) is 0.0085 at pH 2 and 238 at pH 7.4 .
Applications De Recherche Scientifique
1. Hematopoietic Stem Cell Transplantation
Mycophenolic acid IV, as a prodrug of mycophenolate mofetil, is used in hematopoietic stem cell transplantation (HCT). It aids in improving engraftment and reducing graft-versus-host disease. Population pharmacokinetic models have been developed to optimize dose adjustment in this context (Labriffe et al., 2020).
2. Mechanism in CD4+ T Cell Suppression
Mycophenolic acid operates by inhibiting inosine monophosphate dehydrogenase, crucial in the biosynthesis of guanine nucleotides for lymphocyte clonal expansion. Its suppression of human CD4+ T cells involves reducing IL-17, IFN-γ, and TNF-α production, indicating a broader immunosuppressive mechanism than previously recognized (He et al., 2011).
3. HIV Infection Inhibition
Mycophenolic acid may impede HIV infection both through virological and immunological mechanisms, including apoptosis in activated CD4+ T cells and reducing the pool of these cells available for viral replication (Chapuis et al., 2000).
4. Treatment of Lupus Nephritis
In the treatment of lupus nephritis, mycophenolic acid has shown variable efficacy across ethnic groups. Pharmacokinetic monitoring suggests a correlation between drug concentration and therapeutic response, indicating its potential in personalized medicine for this condition (Lertdumrongluk et al., 2010).
5. Pharmacokinetics in Autoimmune Disease
Mycophenolic acid's pharmacokinetics and pharmacodynamics in autoimmune diseases indicate substantial between-subject variability. Factors like renal function, serum albumin levels, and drug interactions affect its pharmacokinetics, essential for dosage decisions in autoimmune disease treatment (Abd Rahman et al., 2013).
6. Bioavailability in Heart Transplant Recipients
Studies on heart transplant recipients show that the oral and intravenous formulations of mycophenolic acid have similar drug exposure levels, with excellent bioavailability of the oral form compared to the IV formulation (Armstrong et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Mycophenolate (also known as mycophenolic acid [MPA]), a powerful inhibitor of lymphocyte proliferation, has been used since the early 1990s for the prevention of acute allograft rejection . Mycophenolate is also widely used as a glucocorticoid-sparing agent for the treatment of patients with a variety of rheumatic diseases . The use of mycophenolate in specific autoimmune disorders, organ transplantation, and other conditions with presumed immunologic bases (eg, Crohn disease) is presented separately .
Propriétés
IUPAC Name |
(4E,8E)-10-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4,8-dimethyldeca-4,8-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-13(6-5-7-14(2)9-11-18(23)24)8-10-16-20(25)19-17(12-28-22(19)26)15(3)21(16)27-4/h7-8,25H,5-6,9-12H2,1-4H3,(H,23,24)/b13-8+,14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGCNVRPGPHOAR-CCLLZULESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC=C(C)CCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CC/C=C(\C)/CCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345693 | |
| Record name | Mycophenolic acid IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74838-16-7 | |
| Record name | Mycophenolic acid IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



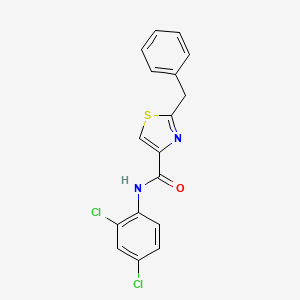
![8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885254.png)
![Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate](/img/structure/B2885255.png)
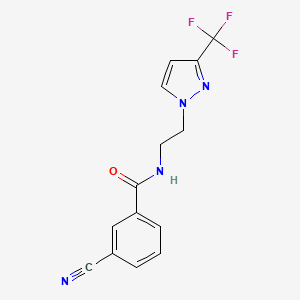
![N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2885259.png)
![1-[(3,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2885264.png)


![4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2885267.png)
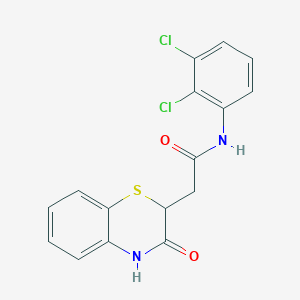
![N-(3,5-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2885269.png)
![(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2885270.png)
![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2885271.png)
